molecular formula C12H6F3NO4S B12102897 Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate

Cat. No.: B12102897
M. Wt: 317.24 g/mol
InChI Key: SVVYBLGVKICMQH-UHFFFAOYSA-N
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Description

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate is a chemical compound with the following structure:

C12H6F3NO4S\text{C}_{12}\text{H}_6\text{F}_3\text{NO}_4\text{S}C12​H6​F3​NO4​S

Preparation Methods

Synthetic Routes:: An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine, enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile of triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained instead.

Industrial Production Methods:: Information on industrial-scale production methods for this compound is limited. research advances may lead to scalable processes in the future.

Chemical Reactions Analysis

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and may vary. Major products formed from these reactions include derivatives of the benzofuro[3,2-b]pyridine core.

Scientific Research Applications

Chemistry::

  • Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate serves as a versatile building block for the synthesis of novel heterocyclic compounds.
  • It can be used in the design of fluorescent materials and sensors.
Biology and Medicine::
  • Research is ongoing to explore its potential as a pharmacophore in drug discovery.
  • Its biological activity and interactions with cellular targets are areas of interest.
Industry::
  • The compound’s unique structure may find applications in materials science, such as organic electronics or optoelectronics.

Mechanism of Action

The specific molecular targets and pathways through which Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate exerts its effects remain an active area of investigation. Further studies are needed to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Remember that scientific knowledge evolves, so staying up-to-date with the latest research is essential

Properties

Molecular Formula

C12H6F3NO4S

Molecular Weight

317.24 g/mol

IUPAC Name

[1]benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate

InChI

InChI=1S/C12H6F3NO4S/c13-12(14,15)21(17,18)20-9-4-1-3-7-10-8(19-11(7)9)5-2-6-16-10/h1-6H

InChI Key

SVVYBLGVKICMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2N=CC=C3

Origin of Product

United States

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